Bienvenue dans la boutique en ligne BenchChem!

3,20-Dioxopregn-4-en-17-yl acetate

Progesterone receptor Binding affinity IC50

3,20-Dioxopregn-4-en-17-yl acetate (OHPA) is the unsubstituted C21-pregnane parent scaffold for clinically critical progestins—medroxyprogesterone, megestrol, chlormadinone, and cyproterone acetates. Designated as Medroxyprogesterone Acetate EP Impurity H, Megestrol Acetate EP Impurity K, and Chlormadinone Acetate EP Impurity G, it is indispensable for HPLC/UV purity assays, related substances testing, and stability-indicating method validation. With 100-fold lower progestogenic potency and a clean glucocorticoid profile, OHPA serves as the ideal low-activity control in SAR studies of C6-substituted derivatives. Procure this reference standard today to ensure pharmacopoeial compliance and advance steroidal drug development.

Molecular Formula C23H32O4
Molecular Weight 372.5 g/mol
Cat. No. B7773167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,20-Dioxopregn-4-en-17-yl acetate
Molecular FormulaC23H32O4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
InChIInChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3
InChIKeyVTHUYJIXSMGYOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,20-Dioxopregn-4-en-17-yl acetate: Chemical Identity and Pharmaceutical Relevance as 17α-Hydroxyprogesterone Acetate (OHPA)


3,20-Dioxopregn-4-en-17-yl acetate (CAS 302-23-8), synonymously known as 17α-hydroxyprogesterone acetate (OHPA), is a synthetic steroidal progestin and the 17α-acetate ester of 17α-hydroxyprogesterone [1]. It belongs to the pregnane class of C21 steroids and serves as the parent scaffold for numerous clinically significant progestins, including medroxyprogesterone acetate, megestrol acetate, chlormadinone acetate, and cyproterone acetate [2]. OHPA is an orally active progesterone receptor agonist, though its relatively low potency has historically limited its therapeutic use to specific gynecological applications [3].

Why 3,20-Dioxopregn-4-en-17-yl acetate Cannot Be Replaced by Other 17α-Hydroxyprogesterone Derivatives


Generic substitution of 3,20-dioxopregn-4-en-17-yl acetate (OHPA) with structurally related 17α-hydroxyprogesterone derivatives such as medroxyprogesterone acetate (MPA) or megestrol acetate is precluded by quantifiable differences in receptor binding selectivity, progestogenic potency, and glucocorticoid off-target activity [1]. While all share a common pregnane backbone, the absence of a C6 substituent in OHPA results in a distinct pharmacological fingerprint: markedly lower progestational potency but also a cleaner glucocorticoid side-effect profile compared to C6-methylated or C6-chlorinated analogs [2]. The quantitative evidence presented below demonstrates that OHPA occupies a unique position within the 17α-hydroxyprogesterone derivative family, making it the compound of choice for applications requiring moderate PR agonism with minimal glucocorticoid receptor activation.

Quantitative Differentiation of 3,20-Dioxopregn-4-en-17-yl acetate from Closest Analogs


Progesterone Receptor Isoform Binding Affinity: 3,20-Dioxopregn-4-en-17-yl acetate vs. Progesterone and 17α-Hydroxyprogesterone

3,20-Dioxopregn-4-en-17-yl acetate (OHPA) demonstrates intermediate progesterone receptor (PR) binding affinity, with IC50 values of 16.8 nM for the PRA isoform and 12.6 nM for the PRB isoform [1]. Relative to its non-esterified precursor 17α-hydroxyprogesterone, OHPA exhibits greater than 50-fold higher PR affinity, confirming that 17α-acetate esterification dramatically enhances receptor engagement [1]. Compared to the endogenous ligand progesterone, OHPA displays less than half the binding affinity, indicating that while OHPA is a functional PR agonist, it is a weaker binder than the natural hormone [1].

Progesterone receptor Binding affinity IC50 PRA PRB

Glucocorticoid Receptor Activation Profile: 3,20-Dioxopregn-4-en-17-yl acetate Lacks Eosinopenic and Hyperglycemic Activity

In a controlled human study comparing single oral doses of various progestins, 3,20-dioxopregn-4-en-17-yl acetate (OHPA) exhibited no eosinopenic or hyperglycemic activity, in contrast to medroxyprogesterone acetate (MPA) which demonstrated approximately 50% of cortisol's eosinopenic and hyperglycemic activity, and megestrol acetate which showed about 25% [1]. OHPA did suppress plasma corticosteroids similarly to equal weights of MPA and megestrol acetate, indicating some central feedback activity without peripheral glucocorticoid metabolic effects [1].

Glucocorticoid receptor Off-target activity Eosinophil count Plasma glucose

Relative Progestogenic Potency in Animal Models: 3,20-Dioxopregn-4-en-17-yl acetate is 100-fold Less Potent than Medroxyprogesterone Acetate

Quantitative in vivo potency assessments reveal that 3,20-dioxopregn-4-en-17-yl acetate (OHPA) is 100-fold less potent as a progestogen than medroxyprogesterone acetate (MPA), 400-fold less potent than chlormadinone acetate, and 1,200-fold less potent than cyproterone acetate in standard animal assays [1]. Despite this lower potency, OHPA retains clinically meaningful progestogenic activity: oral administration of 75–100 mg/day OHPA produces endometrial changes equivalent to 20 mg/day parenteral progesterone in women [1].

Progestogenic potency Animal assay Endometrial transformation

Aqueous Solubility and Lipophilicity Parameters: 3,20-Dioxopregn-4-en-17-yl acetate Displays Low Water Solubility and Moderate LogP

3,20-Dioxopregn-4-en-17-yl acetate exhibits an aqueous solubility of 1.01 mg/L at 20°C and a calculated XLogP3 value of 3.7, indicating moderate lipophilicity . While direct comparative solubility data for close analogs under identical conditions are not readily available, these physicochemical parameters place OHPA in a solubility class that may necessitate formulation strategies such as micronization or lipid-based delivery systems for oral or parenteral use. The compound melts at 249–250°C and boils at 490.2°C at 760 mmHg, with a vapor pressure of 9.34E-10 mmHg at 25°C .

Solubility LogP Lipophilicity Formulation

Identity as a Defined Pharmacopoeial Impurity Standard: 3,20-Dioxopregn-4-en-17-yl acetate is Medroxyprogesterone Acetate EP Impurity H and Megestrol Acetate EP Impurity K

3,20-Dioxopregn-4-en-17-yl acetate is officially designated as Medroxyprogesterone Acetate EP Impurity H and Megestrol Acetate EP Impurity K according to the European Pharmacopoeia [1]. It is also recognized as Chlormadinone Acetate EP Impurity G . This compound is generated via demethylation of medroxyprogesterone acetate or through other synthetic routes and serves as a critical reference standard for purity and impurity profiling during the quality control of these progestin active pharmaceutical ingredients (APIs) .

Impurity standard Pharmacopoeia Quality control Reference standard

Optimal Use Cases for 3,20-Dioxopregn-4-en-17-yl acetate Based on Quantified Differentiation


Reference Standard for Pharmacopoeial Impurity Testing in Progestin API Manufacturing

Given its official designation as Medroxyprogesterone Acetate EP Impurity H, Megestrol Acetate EP Impurity K, and Chlormadinone Acetate EP Impurity G, 3,20-dioxopregn-4-en-17-yl acetate is an indispensable reference material for analytical laboratories performing HPLC/UV purity assays, related substances testing, and stability-indicating method validation for these progestin APIs [1].

Negative Control or Low-Potency Comparator in Progesterone Receptor Pharmacology Studies

Due to its 100-fold lower progestogenic potency relative to medroxyprogesterone acetate and its lack of glucocorticoid-mediated eosinopenic/hyperglycemic activity, OHPA serves as an ideal low-activity control or baseline comparator in in vitro and in vivo experiments designed to assess the structure-activity relationships (SAR) of C6-substituted 17α-hydroxyprogesterone derivatives [1].

Starting Material for the Synthesis of C6-Modified Progestins

As the unsubstituted parent compound of the clinically important medroxyprogesterone, megestrol, chlormadinone, and cyproterone acetates, 3,20-dioxopregn-4-en-17-yl acetate is a logical and validated starting scaffold for medicinal chemistry efforts aimed at introducing novel C6 substituents to explore progestogenic potency, androgen receptor antagonism, or glucocorticoid receptor modulation [1].

Formulation Development for Low-Dose Oral Progestin Delivery

The low aqueous solubility (1.01 mg/L) and moderate lipophilicity (XLogP3 3.7) of 3,20-dioxopregn-4-en-17-yl acetate present a formulation challenge that makes it a useful model compound for studying solubility enhancement technologies, such as solid dispersions, lipid-based formulations, or nanoparticle engineering, aimed at improving the oral bioavailability of poorly water-soluble steroidal drugs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,20-Dioxopregn-4-en-17-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.